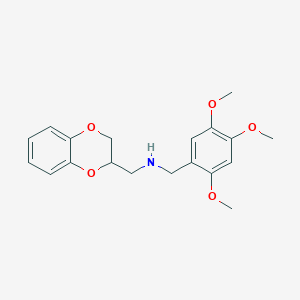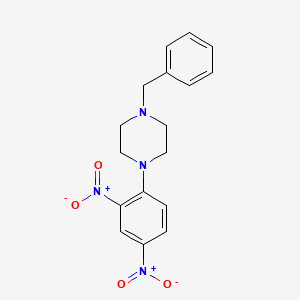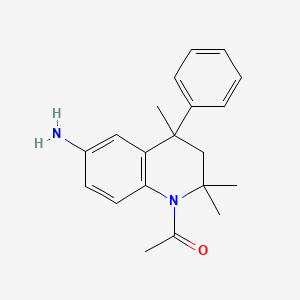
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate (DPTC) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTC is a synthetic compound that belongs to the imidothiocarbamate class of compounds, which has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is not fully understood. However, it has been suggested that 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate exerts its biological activities by inhibiting enzymes such as proteases and phosphodiesterases. 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viral infections, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to inhibit viral replication. In bacterial infections, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to inhibit bacterial growth. In insects, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to act as a neurotoxin and disrupt the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its broad range of biological activities. 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate can be used to study various biological processes such as apoptosis, angiogenesis, and viral replication. However, one of the limitations of using 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate. One direction is to study the structure-activity relationship of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate and its analogs to identify more potent compounds. Another direction is to investigate the potential of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate as a drug delivery system. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate and its potential applications in various fields.
Conclusion:
In conclusion, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate (1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate) is a novel compound that exhibits a wide range of biological activities. 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has potential applications in various fields such as medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate and its potential applications.
Métodos De Síntesis
The synthesis of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate involves the reaction of 3,5-dichloroaniline with thiocarbamic acid to form 3,5-dichlorophenylthiourea. The reaction of 3,5-dichlorophenylthiourea with ethyl acetoacetate in the presence of acetic anhydride and pyrrolidine yields 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate. The overall yield of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is approximately 50-60%.
Aplicaciones Científicas De Investigación
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In agriculture, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to possess insecticidal and herbicidal properties. In material science, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been used as a complexing agent for the synthesis of metal complexes.
Propiedades
IUPAC Name |
[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-10-6-11(19)8-13(7-10)22-15(23)9-14(16(22)24)25-17(20)21-12-4-2-1-3-5-12/h1-8,14H,9H2,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSRCOYMOTUWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)



![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)

